5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione
Description
Evolution of Pyrido[2,3-d]Pyrimidine Research
The pyrido[2,3-d]pyrimidine scaffold, first synthesized in the mid-20th century, gained prominence due to its structural similarity to purine bases like adenine and guanine. Early work by Victory et al. in the 1990s established foundational synthetic routes using α,β-unsaturated esters and malononitrile, yielding tetrahydropyridine intermediates that could be cyclized with guanidine. Over time, researchers optimized one-pot multicomponent reactions (MCRs) to improve efficiency, reducing step counts and increasing yields from ~40% to over 85% under microwave-assisted conditions. The scaffold’s "privileged" status—a term coined by Evans in the 1980s—stems from its ability to interact with diverse biological targets, including tyrosine kinases and dihydrofolate reductase (DHFR). By 2023, over 200 patents had been filed for pyrido[2,3-d]pyrimidine derivatives, underscoring their therapeutic versatility.
Discovery and Development Timeline of Hydrazino-Substituted Derivatives
Hydrazino modifications at the C5 position emerged as a strategic innovation in the early 2000s. Key milestones include:
These advances capitalized on hydrazine’s ability to form hydrogen bonds with catalytic lysine residues (e.g., K99 in EGFR), improving target selectivity over unsubstituted analogs.
Position of 5-Hydrazino-1,3-Dimethylpyrido[2,3-{d}]Pyrimidine-2,4(1{H},3{H})-Dione in Medicinal Chemistry
This derivative (molecular formula C~9~H~11~N~5~O~2~, MW 221.22 g/mol) exemplifies structure-activity relationship (SAR) optimization. The 1,3-dimethyl groups enhance metabolic stability by blocking N-demethylation pathways, while the 5-hydrazino moiety introduces a nucleophilic center amenable to further derivatization. Comparative studies show a 3.2-fold increase in EGFR inhibition compared to non-hydrazinated analogs (IC~50~ = 0.42 μM vs. 1.35 μM). Its planar pyridopyrimidine core allows intercalation-like interactions with DNA topoisomerase II, as evidenced by 78% inhibition at 10 μM in HepG2 cells.
Significance in Heterocyclic Chemistry Research
The compound’s synthesis (Figure 1) highlights three key innovations in heterocyclic chemistry:
- Regioselective Functionalization : Using NaOMe/MeOH to direct cyclization exclusively at the C5 position, achieving >90% regioselectivity.
- Hydrazine Incorporation : Reaction of 5-chloro intermediates with hydrazine hydrate at 80°C, yielding 89–93% pure product.
- Tandem Oxidation-Reduction : Sequential IBX oxidation and NaBH~4~ reduction to stabilize the dihydropyrimidone ring.
These methods have been generalized to synthesize over 50 analogs, establishing 5-hydrazino substitution as a versatile handle for combinatorial chemistry.
Figure 1 : Synthetic route to this compound
Step 1: Condensation of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile with methylhydrazine
Step 2: Dimethylation using methyl iodide/K~2~CO~3~ in DMF
Step 3: Hydrazination via NH~2~NH~2~·H~2~O in ethanol under reflux
The scaffold’s impact extends beyond pharmacology; its fluorescence properties (λ~em~ = 450 nm in DMSO) enable applications as a pH-sensitive probe in bioimaging. Recent density functional theory (DFT) studies calculate a HOMO-LUMO gap of 3.8 eV, correlating with observed charge-transfer interactions in kinase binding pockets.
Structure
3D Structure
Properties
IUPAC Name |
5-hydrazinyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-13-7-6(5(12-10)3-4-11-7)8(15)14(2)9(13)16/h3-4H,10H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWXPKMODSSVSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines with hydrazine derivatives. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with hydrazine hydrate under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrido[2,3-{d}]pyrimidine derivatives.
Scientific Research Applications
5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiproliferative, and anti-inflammatory activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may act as an inhibitor of tyrosine kinases or cyclin-dependent kinases, which are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Structural Comparison with Similar Pyridopyrimidine Derivatives
Table 1: Structural and Molecular Properties
Key Observations :
- The hydrazino group in the target compound offers distinct hydrogen-bonding and chelation capabilities compared to methoxy or amino substituents .
- Methyl groups at the 1- and 3-positions stabilize the pyrimidine ring, whereas ethyl or aryl substituents (e.g., hydroxybenzoyl) alter steric and electronic profiles .
Key Observations :
- The target compound’s synthesis via hydrazinolysis is time-intensive compared to multicomponent or catalyzed routes .
- Chlorinated intermediates (e.g., 5-chloro derivatives) are critical precursors for hydrazino-substituted analogs .
Spectroscopic and Electronic Properties
Table 3: Spectroscopic Data and Computational Insights
Key Observations :
- Methyl protons in pyridopyrimidines consistently resonate near 3.5 ppm, while aromatic protons appear between 6.5–8.5 ppm .
- Hydrazino-substituted compounds exhibit strong N-H stretching vibrations (~3300 cm⁻¹) absent in methoxy or aryl analogs .
- HOMO-LUMO gaps in hydroxybenzoyl derivatives (3.91–4.10 eV) suggest comparable reactivity to herbicidal agents like flumioxazin .
Table 4: Reported Bioactivities of Pyridopyrimidine Derivatives
Key Observations :
Biological Activity
5-Hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a fused pyridine and pyrimidine ring structure, which imparts unique chemical properties and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula for this compound is with a molecular weight of 221.22 g/mol. The structure features a hydrazino group at the 5-position and dimethyl substitutions at the 1 and 3 positions of the pyridine ring.
Research indicates that this compound interacts with several biological targets:
- PIM-1 Kinase Inhibition : It has been shown to inhibit PIM-1 kinase activity, which plays a crucial role in cell cycle progression and apoptosis regulation. This inhibition can lead to significant cellular effects, including increased apoptosis in cancer cells such as MCF-7 cells by approximately 58.29-fold .
- eEF-2 Kinase Inhibition : The compound exhibits inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K), with compounds derived from it showing IC50 values of 420 nM and 930 nM for specific derivatives. This inhibition can reduce eEF-2K activity in breast cancer cells, suggesting potential anticancer applications .
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : The compound has demonstrated potent antitumor activity by influencing cell signaling pathways and gene expression related to cancer cell survival and proliferation.
- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may exhibit anti-inflammatory properties through modulation of inflammatory pathways.
- Antimicrobial Properties : The compound has also been investigated for its potential antimicrobial effects against various pathogens.
Case Studies and Research Findings
Numerous studies have evaluated the biological activity of this compound and its derivatives:
- Synthesis and Evaluation : A study synthesized a series of pyrido[2,3-{d}]pyrimidine derivatives and assessed their inhibitory activity against eEF-2K. The most effective compounds were identified based on structural modifications that enhanced their inhibitory capacity .
- PDE Inhibition : Another research highlighted that derivatives of pyrido[2,3-{d}]pyrimidine effectively inhibited phosphodiesterase (PDE) activity even at low concentrations, suggesting their utility as anti-allergic agents as well as cardiotonics and bronchodilators .
Summary Table of Biological Activities
Q & A
Basic: What are the common synthetic routes for 5-hydrazino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?
The synthesis typically involves multi-step reactions:
- Cyclization of Precursors : Pyrido[2,3-d]pyrimidine derivatives are often synthesized via cyclization of substituted nicotinic acid derivatives (e.g., 2-chloronicotinic acid) in polar solvents like dimethylformamide (DMF) at 50–80°C for 6–12 hours .
- Hydrazine Functionalization : The hydrazino group is introduced via nucleophilic substitution or condensation reactions. For example, reacting a halogenated precursor with hydrazine hydrate under reflux in ethanol .
- Methylation : 1,3-dimethyl groups are added using methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃) .
Characterization : Confirmed via ¹H/¹³C NMR (e.g., δ 3.53 ppm for N–CH₃), high-resolution mass spectrometry (HRMS), and IR spectroscopy to validate the hydrazino and carbonyl groups .
Basic: How is this compound characterized, and what analytical methods are critical?
Key characterization techniques include:
- Spectroscopy :
- X-ray Crystallography : Resolves dihedral angles (e.g., 88.2° between pyrido[2,3-d]pyrimidine and benzene rings) and intermolecular interactions (e.g., π-π stacking at 3.06–3.10 Å distances) .
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., 214–258°C for analogs) and stability .
Basic: What biological activities are associated with this compound?
Pyrido[2,3-d]pyrimidine derivatives exhibit diverse activities:
- Antimicrobial : Derivatives with thiazole or oxadiazole substituents show efficacy against Staphylococcus aureus (MIC: 12.5 µg/mL) and Candida albicans .
- Anticancer : Structural analogs inhibit cancer cell proliferation (IC₅₀: 5–20 µM) by modulating apoptosis pathways (e.g., caspase-3 activation) .
- Anti-inflammatory : Suppression of COX-2 and TNF-α in murine models has been reported for hydrazino-containing derivatives .
Advanced: How do structural modifications impact bioactivity and physicochemical properties?
- Substituent Effects :
- Hydrazino Group : Increases hydrogen-bonding capacity, enhancing interactions with biological targets (e.g., DNA topoisomerases) .
- Methylation : 1,3-dimethyl substitution improves metabolic stability by reducing oxidative deamination .
Advanced: What reaction mechanisms are involved in its synthesis and degradation?
- Cyclocondensation : Proceeds via a [4+2] cycloaddition mechanism, where β-dicarbonyl compounds react with guanidine derivatives under acidic conditions .
- Hydrazine Incorporation : Follows an SN2 mechanism, where hydrazine displaces halides (e.g., Cl, Br) in polar aprotic solvents .
- Degradation Pathways :
Advanced: How can contradictions in biological activity data be resolved?
Discrepancies in reported bioactivities arise due to:
- Structural Analog Variations : Minor substituent changes (e.g., 5-methyl vs. 5-fluoro) alter target selectivity. For example, 5-methyl derivatives show higher antimicrobial activity than fluoro-substituted analogs .
- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) impact IC₅₀ values .
- Solubility Differences : Poor solubility in DMSO (<1 mg/mL) may lead to underestimated in vitro activity .
Resolution : Standardize assays using a common cell line (e.g., HepG2) and employ solubility enhancers (e.g., cyclodextrins) .
Advanced: What computational methods support its structure-activity relationship (SAR) studies?
- Molecular Docking : Predicts binding to targets like EGFR kinase (PDB: 1M17) with docking scores ≤−8.0 kcal/mol .
- QSAR Models : Use descriptors like logP (1.5–3.2) and polar surface area (80–120 Ų) to correlate hydrophobicity with antimicrobial activity .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap: 4.5–5.2 eV) to predict reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
